Product packaging for Imidazo[1,2-a]pyridin-6-amine(Cat. No.:CAS No. 235106-53-3)

Imidazo[1,2-a]pyridin-6-amine

Cat. No.: B1312656
CAS No.: 235106-53-3
M. Wt: 133.15 g/mol
InChI Key: FBEUDMIHYYXAJG-UHFFFAOYSA-N
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Description

Significance of the Imidazo[1,2-a]pyridine (B132010) Scaffold in Drug Discovery and Development

The imidazo[1,2-a]pyridine scaffold, a fused bicyclic system comprising an imidazole (B134444) and a pyridine (B92270) ring, is a cornerstone in the design of contemporary pharmaceuticals. Its "drug prejudice" status stems from its wide-ranging applications in medicinal chemistry, leading to the development of numerous therapeutic agents. nih.gov The structural rigidity and unique electronic properties of this scaffold allow it to interact with a diverse set of biological targets with high affinity and specificity. This has made it a fertile ground for the discovery of lead compounds in various therapeutic areas. nih.gov

The significance of the imidazo[1,2-a]pyridine core is underscored by its presence in several commercially successful drugs. nih.govmdpi.com These include Zolpidem, a widely prescribed hypnotic for the treatment of insomnia, and Alpidem, an anxiolytic agent. mdpi.comrsc.org The therapeutic success of these molecules has fueled further exploration into the chemical space of imidazo[1,2-a]pyridine derivatives, solidifying its importance in the pharmaceutical industry. nih.gov

Table 1: Marketed Drugs Featuring the Imidazo[1,2-a]pyridine Scaffold
Drug NameTherapeutic Application
ZolpidemInsomnia (Hypnotic) mdpi.comrsc.org
AlpidemAnxiety (Anxiolytic) mdpi.comrsc.org
ZolimidineGastroprotective rsc.org
OlprinoneAcute Heart Failure (Cardiotonic) mdpi.com
SaripidemAnxiety (Anxiolytic) rsc.org
NecopidemAnxiolytic nih.gov

Historical Context and Evolution of Imidazo[1,2-a]pyridine Research in Pharmaceutical Sciences

The journey of imidazo[1,2-a]pyridines in pharmaceutical sciences began with the foundational work on their synthesis. A significant milestone was the Tschitschibabin reaction, first reported in 1925, which involved the reaction of 2-aminopyridine (B139424) with α-halocarbonyl compounds. bio-conferences.org This method, though initially yielding modest results, laid the groundwork for future advancements. bio-conferences.org Subsequent refinements, such as the use of a base like sodium hydrogen carbonate, allowed for milder reaction conditions and improved efficiency. bio-conferences.org

The structural elucidation of imidazo[1,2-a]pyridines by W.L. Mosby in 1961 was a pivotal moment that spurred deeper investigation into their chemical and biological properties. bio-conferences.org Throughout the latter half of the 20th century, research into this scaffold intensified, leading to the discovery of its diverse pharmacological potential. The development of drugs like zolimidine, alpidem, and zolpidem marked the successful translation of this research into clinical applications. nih.govrsc.org In recent years, there has been a renaissance in imidazo[1,2-a]pyridine research, driven by the need for new treatments for challenging diseases like multidrug-resistant tuberculosis. rsc.orgnih.gov Modern synthetic methodologies, including multicomponent reactions and tandem processes, have further expanded the accessible chemical diversity of this scaffold. bio-conferences.orgresearchgate.net

Overview of Key Pharmacological Activities Associated with the Imidazo[1,2-a]pyridine Nucleus

The imidazo[1,2-a]pyridine nucleus is a versatile pharmacophore, with its derivatives exhibiting a broad spectrum of biological activities. nih.govchemrxiv.org This versatility is a direct result of the various substitution patterns that can be achieved on the core structure, allowing for the fine-tuning of its pharmacological profile. researchgate.net

Key pharmacological activities include:

Anticancer: Imidazo[1,2-a]pyridine derivatives have shown significant potential as anticancer agents. nih.govresearchgate.net They have been found to inhibit various molecular targets crucial for cancer cell proliferation and survival, including protein kinases like PI3K, CDKs, and c-Met. sysrevpharm.org Some derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines, including breast, liver, and colon cancer. sysrevpharm.orgnih.gov

Antiviral: The antiviral properties of imidazo[1,2-a]pyridines are well-documented. acs.orgnih.gov Certain derivatives have shown high activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). acs.orgnih.gov Research has also explored their potential as anti-HIV agents. jst.go.jpwits.ac.za

Antimicrobial and Antitubercular: This class of compounds has demonstrated notable activity against various bacteria and fungi. jmchemsci.com Of particular importance is their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. rsc.orgnih.gov Some imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB. rsc.orgnih.gov

Neuropharmacological: The ability of the imidazo[1,2-a]pyridine scaffold to cross the blood-brain barrier has made it a valuable template for developing agents targeting the central nervous system (CNS). researchgate.net This has led to the development of hypnotics like zolpidem and anxiolytics like alpidem. rsc.orgdoi.org Furthermore, research is ongoing into their potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. researchgate.netdoi.orgjuniperpublishers.com

Anti-inflammatory: Derivatives of imidazo[1,2-a]pyridine have also been shown to possess anti-inflammatory properties. mdpi.com

Table 2: Key Pharmacological Activities of the Imidazo[1,2-a]pyridine Scaffold
Pharmacological ActivityTherapeutic PotentialReferences
AnticancerTreatment of various cancers including breast, liver, and colon cancer. nih.govresearchgate.netsysrevpharm.orgnih.gov
AntiviralTreatment of viral infections such as HCMV, VZV, and HIV. acs.orgnih.govjst.go.jpwits.ac.za
Antimicrobial/AntitubercularCombating bacterial and fungal infections, including MDR- and XDR-TB. rsc.orgnih.govjmchemsci.com
NeuropharmacologicalTreatment of insomnia, anxiety, and neurodegenerative diseases. rsc.orgresearchgate.netdoi.orgjuniperpublishers.com
Anti-inflammatoryManagement of inflammatory conditions. mdpi.com

Current Research Trends and Future Prospects for Imidazo[1,2-a]pyridin-6-amine Analogues

Current research on imidazo[1,2-a]pyridine analogues, including those derived from this compound, is focused on several key areas. A major trend is the development of targeted therapies, particularly in oncology. For instance, new derivatives are being designed as potent and selective inhibitors of specific kinases involved in cancer signaling pathways. rsc.orgmdpi.com

Another significant area of research is the fight against infectious diseases, with a particular emphasis on tuberculosis. rsc.orgnih.gov The development of imidazo[1,2-a]pyridine-based compounds with novel mechanisms of action is a critical strategy to overcome drug resistance. rsc.org

The synthesis of novel imidazo[1,2-a]pyridine-6-carbohydrazide (B1286002) derivatives has been achieved through efficient multi-component cascade reactions, highlighting the ongoing innovation in synthetic methodologies. rsc.org Furthermore, this compound itself is recognized as a valuable intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders, and is also being explored for applications in materials science and agricultural chemistry. chemimpex.com

The future prospects for this compound analogues are promising. The continued exploration of their structure-activity relationships will likely lead to the discovery of new drug candidates with improved efficacy and safety profiles. The versatility of the imidazo[1,2-a]pyridine scaffold ensures its continued relevance in medicinal chemistry for years to come, with the potential to address a wide range of unmet medical needs. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3 B1312656 Imidazo[1,2-a]pyridin-6-amine CAS No. 235106-53-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-1-2-7-9-3-4-10(7)5-6/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEUDMIHYYXAJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70462893
Record name imidazo[1,2-a]pyridin-6-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

235106-53-3
Record name imidazo[1,2-a]pyridin-6-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imidazo[1,2-a]pyridin-6-amine
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Synthetic Methodologies for Imidazo 1,2 a Pyridin 6 Amine and Its Analogues

Conventional Synthetic Routes for Imidazo[1,2-a]pyridine (B132010) Scaffolds

Traditional methods for constructing the imidazo[1,2-a]pyridine core have been foundational in heterocyclic chemistry. These routes typically involve the cyclization of a substituted 2-aminopyridine (B139424) precursor and are valued for their reliability and straightforward execution.

One of the most established and widely used methods for synthesizing imidazo[1,2-a]pyridines is the Tschitschibabin reaction. This method involves the cyclocondensation of a 2-aminopyridine derivative with an α-halocarbonyl compound, such as an α-haloketone. nih.gov The reaction mechanism proceeds in two main steps: first, the nucleophilic pyridine (B92270) nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-haloketone, forming a pyridinium salt intermediate. acs.org This is followed by an in-situ cyclization to yield the final imidazo[1,2-a]pyridine product. nih.govacs.org

Initially, this reaction was performed at high temperatures (150-200 °C) in a sealed tube. nih.govacs.org However, refinements to the method, such as the addition of a base like sodium bicarbonate (NaHCO₃), have allowed the reaction to proceed under milder conditions with improved yields. acs.org More recent advancements have demonstrated that this synthesis can be carried out efficiently at a moderate temperature of 60°C without the need for a catalyst or solvent. nih.gov This classical approach is versatile and accommodates a wide range of substituted 2-aminopyridines and α-haloketones.

Table 1: Examples of Tschitschibabin Reaction Conditions
ReactantsConditionsKey Feature
2-Aminopyridine + Bromoacetaldehyde150-200 °C, sealed tubeOriginal high-temperature method nih.govacs.org
2-Aminopyridine + α-HaloketoneBase (e.g., NaHCO₃)Milder conditions, enhanced efficiency acs.org
2-Aminopyridine + α-Bromo/chloroketones60°C, catalyst-free, solvent-freeModern, more efficient approach nih.gov

The synthesis of fused imidazopyridine systems can also be achieved through condensation reactions with 1,3-dicarbonyl compounds. This method is particularly useful for constructing annelated imidazo[4,5‐b]pyridines, a related isomer of the imidazo[1,2-a]pyridine scaffold. The process is based on the condensation of aminoimidazoles with 1,3-dicarbonyl compounds, which provides the target heterocycles in good yields and allows for structural diversity. mdpi.com The reactivity of 1,3-dicarbonyl compounds in such cyclizations can be influenced by their ability to form stable enol intermediates, which affects the reaction pathway. sioc-journal.cn

Multicomponent reactions (MCRs) offer significant advantages in synthetic efficiency and operational simplicity, aligning with the principles of green chemistry. researchgate.netresearchgate.net The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for the one-pot synthesis of imidazo[1,2-a]pyridines. researchgate.net This three-component condensation involves the reaction of a 2-aminopyridine, an aldehyde, and an isonitrile, typically under Lewis or Brønsted acid catalysis. researchgate.net

The reaction proceeds via the formation of an imine from the 2-aminopyridine and aldehyde, which is then attacked by the isonitrile. A subsequent intramolecular cyclization leads to the formation of the fused heterocyclic product. ccspublishing.org.cn The GBB reaction is highly versatile, allowing for the introduction of diverse substituents at various positions of the imidazo[1,2-a]pyridine core by simply changing the starting components. researchgate.netnih.gov This method has been successfully employed to create libraries of imidazo[1,2-a]pyridine derivatives for various applications. nih.gov

Table 2: Overview of the Groebke–Blackburn–Bienaymé (GBB) Reaction
Component 1Component 2Component 3CatalystProduct
2-AminopyridineAldehyde/KetoneIsonitrileLewis or Brønsted Acid (e.g., Yb(OTf)₃, NH₄Cl) researchgate.netSubstituted Imidazo[1,2-a]pyridine

Advanced and Green Synthesis Strategies for Imidazo[1,2-a]pyridin-6-amine Derivatives

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These advanced strategies for imidazo[1,2-a]pyridine synthesis focus on reducing waste, avoiding harsh conditions, and improving atom economy through metal catalysis and other green chemistry principles. researchgate.netorganic-chemistry.org

Transition-metal catalysis has become an indispensable tool for the synthesis and functionalization of heterocyclic compounds, including imidazo[1,2-a]pyridines. thieme-connect.com Various metals, particularly copper and palladium, have been shown to effectively catalyze the formation of this scaffold through diverse reaction pathways, such as C-H functionalization and cross-coupling reactions. mdpi.comthieme-connect.com

Copper-catalyzed protocols are prevalent and include aerobic oxidative cyclizations and domino reactions. thieme-connect.com For instance, a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones has been developed, which is compatible with a broad range of functional groups. Another efficient method is the Cu(II)–ascorbate-catalyzed domino A³-coupling reaction in aqueous micellar media, which represents an environmentally sustainable approach. mdpi.com These metal-catalyzed methods often proceed under mild conditions and provide access to a wide array of functionalized imidazo[1,2-a]pyridines.

Palladium-catalyzed carbonylation reactions are a powerful method for introducing carbonyl-containing functional groups, such as amides and esters, into aromatic systems. This strategy has been successfully applied to the synthesis of imidazo[1,2-a]pyridine derivatives, particularly for functionalizing the pyridine ring at the C6 or C8 position. nih.govresearchgate.net

The synthesis of 6-carboxamido-imidazo[1,2-a]pyridines can be achieved via the aminocarbonylation of 6-iodo-imidazo[1,2-a]pyridine precursors. In this process, a palladium catalyst, carbon monoxide, and an amine are used to convert the carbon-iodine bond into a carbon-carboxamide bond. nih.govresearchgate.net Heterogeneous palladium catalysts, such as palladium immobilized on a supported ionic liquid phase (SILP), have been used effectively, offering advantages like catalyst recyclability and low metal leaching. nih.govresearchgate.net This method provides a direct route to amide derivatives, which are common motifs in medicinally important imidazo[1,2-a]pyridines. researchgate.net Additionally, palladium-catalyzed C-H oxidative carbonylation has been developed for the C3-selective synthesis of esters from the imidazo[1,2-a]pyridine core and alcohols.

Metal-Catalyzed Synthetic Approaches

Copper-Catalyzed Reactions

Copper catalysis has emerged as a powerful tool for the synthesis of imidazo[1,2-a]pyridines due to the low cost, abundance, and versatile reactivity of copper catalysts. These reactions often proceed under mild conditions and tolerate a wide range of functional groups.

One prominent copper-catalyzed approach involves a one-pot, three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne. bio-conferences.orgacs.org This domino A³-coupling/cycloisomerization process is efficiently catalyzed by systems such as Cu(II)-ascorbate in aqueous micellar media, which aligns with the principles of green chemistry. acs.org A plausible mechanism involves the in-situ formation of a Cu(I) species that facilitates the 5-exo-dig cycloisomerization of an intermediate formed from the initial coupling of the three components. acs.org

Another strategy utilizes nitroolefins as a synthon. A copper(I)-catalyzed method has been developed for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and nitroolefins, using air as a green oxidant. nih.govorganic-chemistry.org The reaction proceeds in a one-pot fashion and is suitable for constructing a variety of substituted imidazo[1,2-a]pyridines. nih.govorganic-chemistry.org Optimization studies have identified CuBr as a highly effective catalyst for this transformation. organic-chemistry.org

Furthermore, copper(II)-mediated aerobic synthesis via a cascade aminomethylation/cycloisomerization of propiolates with benzaldehydes and 2-aminopyridines has been reported. acs.org This method provides functionalized imidazo[1,2-a]pyridines in excellent yields and demonstrates good functional group tolerance. acs.org The versatility of copper catalysis is also highlighted in the aerobic oxidative coupling of ketoxime acetates with pyridines, providing a rapid and environmentally friendly route to this heterocyclic system. organic-chemistry.org

CatalystReactantsKey FeaturesReference
Cu(II)-ascorbate2-aminopyridine, aldehyde, terminal alkyneDomino A³-coupling/cycloisomerization; aqueous micellar media. acs.org acs.org
CuBr2-aminopyridine, nitroolefinOne-pot; uses air as an oxidant. nih.govorganic-chemistry.org nih.govorganic-chemistry.org
Cu(OAc)₂2-aminopyridine, benzaldehyde, propiolate derivativeCascade aminomethylation/cycloisomerization; aerobic conditions. acs.org acs.org
CuI2-aminopyridine, acetophenoneAerobic oxidative synthesis; compatible with a broad range of functional groups. organic-chemistry.org organic-chemistry.org
C-H Activation Strategies

Direct C-H bond functionalization represents a highly atom- and step-economical approach for the synthesis and derivatization of imidazo[1,2-a]pyridines. nih.gov This strategy avoids the need for pre-functionalized starting materials, thereby streamlining synthetic pathways. While much of the work on C-H functionalization focuses on the derivatization of the pre-formed imidazo[1,2-a]pyridine core, particularly at the C-3 position, these methods are crucial for accessing a diverse range of analogues. nih.govnih.gov

For instance, visible-light-induced C-H functionalization has gained significant traction as a green and sustainable method. nih.gov These reactions often proceed under mild conditions and utilize photocatalysts to initiate the desired transformations. Strategies such as arylation, thiolation, and formylation at the C-3 position of the imidazo[1,2-a]pyridine skeleton have been successfully developed. nih.gov

While direct C-H activation for the initial construction of the 6-amino-imidazo[1,2-a]pyridine ring is less common, the functionalization of a pre-existing imidazo[1,2-a]pyridine at the C-6 position via C-H activation is a viable, albeit challenging, approach. The regioselectivity of C-H activation on the pyridine ring of the imidazo[1,2-a]pyridine scaffold can be influenced by the electronic properties of the substituents and the directing groups employed.

StrategyPosition of FunctionalizationKey FeaturesReference
Visible Light-Induced C-H FunctionalizationC-3Arylation, thiolation, formylation; green and sustainable. nih.gov nih.gov
Oxidative C-H AminationC-3Use of (diacetoxy)iodobenzene (DIPA) as a mediator. nih.gov nih.gov

Metal-Free Direct Synthesis Protocols

The development of metal-free synthetic methods is highly desirable to avoid potential metal contamination in the final products, which is a significant concern in the pharmaceutical industry. Several metal-free protocols for the synthesis of imidazo[1,2-a]pyridines have been reported, often emphasizing ecological and economic advantages. acs.orgnih.govacs.org

A straightforward and environmentally benign approach involves the condensation of 2-aminopyridines with α-haloketones. researchgate.net This reaction can be performed under catalyst- and solvent-free conditions, often with just gentle heating, to afford the desired products in good to excellent yields. researchgate.net Variations of this method utilize green solvents like water.

Another notable metal-free approach is the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. acs.orgsciforum.net This reaction can be promoted by Brønsted or Lewis acids, or even proceed under catalyst-free conditions, to efficiently construct 3-aminoimidazo[1,2-a]pyridine derivatives. sciforum.net

Furthermore, elemental sulfur has been employed to promote the oxidative cyclization of 2-aminopyridines and aldehydes. This method provides a highly atom-economical route to substituted imidazo[1,2-a]pyridines under metal- and base-free conditions and is scalable to the gram level. researchgate.net

ReactantsReagents/ConditionsKey FeaturesReference
2-aminopyridine, α-haloketoneCatalyst- and solvent-free, heatHigh efficiency, simple procedure. researchgate.net researchgate.net
2-aminopyridine, aldehyde, isocyanideAcid catalyst or catalyst-freeGroebke–Blackburn–Bienaymé reaction; forms 3-amino derivatives. acs.orgsciforum.net acs.orgsciforum.net
2-aminopyridine, aldehydeElemental sulfurOxidative annulation; metal- and base-free. researchgate.net researchgate.net
N-propargylpyridiniumsNaOH in waterRapid, quantitative yield, ambient conditions.

Photo- and Electrocatalytic Protocols

Photochemical and electrochemical methods offer green and sustainable alternatives to traditional synthetic protocols by utilizing light or electricity as traceless reagents. These techniques can often be performed under mild conditions and enable unique bond formations.

Visible-light-induced syntheses have been successfully applied to the C-H functionalization of imidazo[1,2-a]pyridines, as mentioned in section 2.2.1.3. For example, the use of photocatalysts like rose bengal can promote oxidative cross-dehydrogenative coupling reactions. nih.gov These methods are part of a growing field that seeks to minimize the use of harsh reagents and high temperatures. nih.gov

While specific examples focusing on the synthesis of this compound using these methods are still emerging, the general applicability of photo- and electrocatalysis to the formation of the imidazo[1,2-a]pyridine core suggests their potential for future development in this area.

Microwave-Assisted Synthesis

Microwave irradiation has become a popular energy source in organic synthesis due to its ability to significantly reduce reaction times, increase product yields, and enhance reaction efficiency. mdpi.combenthamdirect.comacs.org

The Groebke–Blackburn–Bienaymé (GBB) reaction, for instance, can be effectively assisted by microwave irradiation to synthesize imidazo[1,2-a]pyridine derivatives under eco-friendly conditions, using catalysts like ammonium chloride in ethanol. mdpi.comsciforum.net This approach allows for the rapid assembly of complex heterocyclic structures. mdpi.com

Microwave-assisted synthesis has also been employed for the one-pot reaction of aromatic ketones, N-bromosuccinimide, and 2-aminopyridines in lemon juice, which acts as a natural acid catalyst and solvent. benthamdirect.com This method offers a green, efficient, and rapid route to 2-phenylimidazo[1,2-a]pyridines. benthamdirect.com Furthermore, the catalyst-free annulation of 2-aminopyridines with α-bromoketones in a mixture of water and isopropanol under microwave irradiation provides the corresponding imidazo[1,2-a]pyridines in excellent yields. acs.org

Reaction TypeReagents/ConditionsKey FeaturesReference
Groebke–Blackburn–Bienaymé2-aminopyridine, aldehyde, isocyanide; NH₄Cl, EtOH, MWRapid, eco-friendly conditions. mdpi.comsciforum.net mdpi.comsciforum.net
One-pot condensationAromatic ketone, NBS, 2-aminopyridine; lemon juice, MWGreen catalyst and solvent, rapid. benthamdirect.com benthamdirect.com
Annulation2-aminopyridine, α-bromoketone; H₂O-IPA, MWCatalyst-free, green solvent, excellent yields. acs.org acs.org
Sequential two-step, one-potImidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, ammonium acetate; p-TsOH, EtOH, MWSynthesis of complex imidazole (B134444) derivatives. nih.gov nih.gov

Cascade and Domino Reactions

Cascade and domino reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates. This approach enhances synthetic efficiency by reducing the number of purification steps and minimizing waste generation.

A notable example is the five-component cascade reaction for the synthesis of N'- (1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide derivatives. This reaction utilizes cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol. The sequence involves N,N-acetal formation, Knoevenagel condensation, Michael addition, imine-enamine tautomerization, and N-cyclization. researchgate.net

The previously mentioned copper-catalyzed three-component reaction of 2-aminopyridines, aldehydes, and alkynes is another excellent example of a domino process, involving an A³-coupling followed by a cycloisomerization to furnish the imidazo[1,2-a]pyridine core. researchgate.net Similarly, the GBB reaction followed by a retro-aza-ene reaction and subsequent nucleophilic cyclization has been used to assemble tetracyclic fused imidazo[1,2-a]pyridines in a one-pot fashion. beilstein-journals.org

Regioselective Functionalization at the C-6 Position of Imidazo[1,2-a]pyridine

Directing functionalization to the C-6 position of the imidazo[1,2-a]pyridine ring is a synthetic challenge due to the inherent reactivity of other positions, particularly C-3. However, achieving regioselectivity at C-6 is crucial for the synthesis of specific analogues like this compound.

One approach to achieve C-6 functionalization is through the use of starting materials that already bear a functional group at the corresponding position of the 2-aminopyridine precursor. For example, using a 5-substituted-2-aminopyridine in a cyclization reaction will result in a 6-substituted-imidazo[1,2-a]pyridine.

Direct C-H functionalization at the C-6 position is more challenging. Computational studies, such as the determination of pKa values and N-basicities, can aid in predicting the regioselectivity of metalation reactions. For the related imidazo[1,2-a]pyrazine scaffold, regioselective metalations using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) have been successfully developed, providing a pathway to polyfunctionalized heterocycles. Similar strategies could potentially be adapted for the imidazo[1,2-a]pyridine system.

A five-component cascade reaction has been developed for the synthesis of N′-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide derivatives, demonstrating a method to introduce functionality at the C-6 position through a multi-step, one-pot process. researchgate.net While not directly yielding the 6-amino group, the carbohydrazide moiety serves as a versatile handle for further transformations into the desired amine.

Synthesis of Specific this compound Derivatives for Targeted Biological Evaluation

The strategic synthesis of derivatives of this compound is a key area of research in medicinal chemistry, aimed at developing novel therapeutic agents with high efficacy and selectivity for specific biological targets. Scientists modify the core structure of this compound at various positions to explore and optimize its interaction with enzymes and receptors involved in disease pathways. This targeted approach has led to the discovery of potent inhibitors for a range of diseases, particularly cancer.

As Anticancer Agents

The Imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in drug discovery due to its wide range of therapeutic applications, including significant potential in anticancer therapy. researchgate.netnih.gov Researchers have developed numerous synthetic methodologies to create libraries of these compounds for biological screening. bio-conferences.orgacs.org

One notable approach involves a multicomponent coupling reaction to produce a series of 6-substituted imidazo[1,2-a]pyridines. nih.gov Many of these compounds have demonstrated significant activity against colon cancer cell lines such as HT-29 and Caco-2, while showing minimal toxicity to healthy white blood cells. nih.gov Studies suggest that these derivatives induce cell death in cancer cells through a pathway involving the release of cytochrome c and the activation of caspases 3 and 8. nih.gov

Further research has focused on creating hybrid molecules, such as imidazo[1,2-a]pyridine-chalcones and imidazo[1,2-a]pyridine-oxadiazole hybrids, which have shown promise as anti-proliferative agents. semanticscholar.org Additionally, an efficient iodine-catalyzed, one-pot, three-component condensation method has been used to synthesize imidazo[1,2-a]pyridine derivatives that exhibit significant anticancer activities.

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently overactive in various cancers, making it a prime target for anticancer drug development. nih.govnih.gov The imidazo[1,2-a]pyridine nucleus is a key pharmacophore in several PI3Kα inhibitors. nih.govmdpi.com

In one study, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed and synthesized as PI3Kα inhibitors. nih.govmdpi.comdntb.gov.ua The majority of these compounds displayed submicromolar inhibitory activity against a panel of tumor cell lines. nih.govmdpi.com The most potent compound, 13k , exhibited IC₅₀ values ranging from 0.09 µM to 0.43 µM against all tested cell lines and inhibited PI3Kα with an IC₅₀ of 1.94 nM. nih.govdntb.gov.ua This compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis in HCC827 cells. nih.govdntb.gov.ua

Table 1: Anticancer Activity of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives

Compound Modifications PI3Kα IC₅₀ (nM) Antiproliferative Activity (IC₅₀ in µM against various cell lines)
13k Specific substituents at C4 and C6 of the quinazoline (B50416) ring 1.94 0.09 - 0.43
6b A precursor 4-aminoquinazoline derivative - -

Another research effort focused on designing 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives as potent PI3Kα inhibitors. semanticscholar.orgnih.gov Systematic structure-activity relationship (SAR) studies identified compound 35 as a highly promising candidate, with a PI3Kα IC₅₀ of 150 nM. semanticscholar.orgnih.gov This compound was particularly effective against breast cancer cell lines with PIK3CA mutations. semanticscholar.orgnih.gov

The c-Met proto-oncogene is another important target in cancer therapy. A series of novel imidazo[1,2-a]pyridine derivatives were synthesized and evaluated as c-Met inhibitors. acs.org Through bioisosteric replacement and SAR exploration, compound 22e was identified as a potent and selective c-Met inhibitor. acs.org It demonstrated an enzymatic IC₅₀ of 3.9 nM against c-Met kinase and an IC₅₀ of 45.0 nM against the c-Met-addicted EBC-1 cancer cell line. acs.org Further optimization led to the synthesis of compound 42 , which also showed a strong inhibitory effect on c-Met kinase. acs.org

Table 2: c-Met Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound Enzymatic IC₅₀ (nM) EBC-1 Cell IC₅₀ (nM)
15a 2180 -
22e 3.9 45.0
42 23.5 60.0

As Rab Geranylgeranyl Transferase Inhibitors

Rab geranylgeranyl transferase (RGGT) is an enzyme involved in a cellular process called prenylation, which is crucial for the function of Rab proteins that play a role in cancer progression. A series of 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids were synthesized as potential RGGT inhibitors. nih.gov The nature of the substituent at the C6 position of the imidazo[1,2-a]pyridine ring was found to be critical for the compound's activity. Several of these derivatives exhibited cytotoxic activity against HeLa cancer cells and were able to disrupt Rab11A prenylation. nih.gov

For Other Targeted Biological Evaluations

The versatility of the imidazo[1,2-a]pyridine scaffold extends to other therapeutic areas.

The Wnt/β-catenin signaling pathway is implicated in both embryonic development and tumorigenesis. nih.gov A series of imidazo[1,2-a]pyridines were synthesized and found to inhibit this pathway. The most active compounds in this series significantly reduced the expression of Wnt target genes, such as c-myc and cyclin D1, and showed activity comparable to a known inhibitor, IWR1, in a zebrafish model. nih.gov

Imidazo[1,2-a]pyridine derivatives have also been investigated for their anti-inflammatory properties. nih.gov A novel synthetic derivative, MIA , was shown to reduce inflammatory cytokines in breast and ovarian cancer cell lines. nih.gov Its effects were enhanced when co-administered with curcumin, and the mechanism of action was found to involve the modulation of the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov

The imidazo[1,2-a]pyridine framework is a critical component of new antituberculosis drug candidates. Derivatives such as N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides have shown excellent in vitro activity against multi-drug resistant strains of Mycobacterium tuberculosis.

Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyridin 6 Amine Derivatives

Impact of Substituents at the C-6 Position on Biological Activity

The C-6 position of the imidazo[1,2-a]pyridine (B132010) ring has been identified as a critical site for substitution to influence biological activity. For instance, in the development of c-Met inhibitors, the introduction of heteroaryl and phenyl substituents at this position has been systematically explored. nih.gov Studies have shown that the nature of these substituents can significantly impact the inhibitory potency. For example, the introduction of polar groups on a 6-phenyl substituent was found to have a significant influence on cellular activity against the EBC-1 human non-small-cell lung cancer cell line. nih.gov

A range of 6-substituted imidazo[1,2-a]pyridines have been synthesized and evaluated for their activity against colon cancer cell lines, with many exhibiting excellent activity. nih.gov Specifically, benzonitrile (B105546) analogues at the C-6 position demonstrated improved c-Met inhibition. nih.gov The data suggests that modifications at this position can modulate the compound's interaction with its biological target, leading to enhanced efficacy.

Table 1: Impact of C-6 Substituents on c-Met Inhibition nih.gov
CompoundC-6 SubstituentEBC-1 cell IC50 (nM)
16bCyano-substituted pyridinyl188.5
16dBenzonitrile106.7
16fBenzonitrile145.0

Influence of Modifications at Other Positions (e.g., C-2, C-3, C-7) on Activity

Modifications at other positions of the imidazo[1,2-a]pyridine scaffold also play a pivotal role in determining the biological activity and selectivity of the derivatives.

C-2 Position: The nature of the group on the phenyl ring at the C-2 position has been shown to influence the antimicrobial activity of imidazo[1,2-a]pyridine derivatives. researchgate.net For ligands designed to detect beta-amyloid plaques, a 2-(4'-dimethylaminophenyl) group was found to be a key feature for high binding affinity. nih.govwustl.edu

C-3 Position: The C-3 position is noted for its nucleophilic character, making it a common site for functionalization to enhance chemical diversity. nih.gov The pharmaceutical activities of many derivatives are dependent on the nature of the functionalities at this position. researchgate.net For instance, imidazo[1,2-a]pyridine-3-carboxamides have been developed as potent agents against Mycobacterium tuberculosis. nih.gov SAR studies revealed that bulky and more lipophilic biaryl ethers at this position led to nanomolar potency. nih.gov In contrast, 2-carboxamides showed weaker activity, suggesting a potential switch in the mode of action. nih.gov

Table 2: Influence of Substituents at C-7 on Anti-TB Activity nih.gov
CompoundC-7 SubstituentMIC (μM)
15-CH30.004
18-Cl0.02

Conformational Analysis and its Correlation with Biological Response

The three-dimensional conformation of imidazo[1,2-a]pyridine derivatives is a key determinant of their interaction with biological targets. Docking simulations and conformational analysis are employed to understand these interactions and guide further optimization. For c-Met inhibitors, the binding mode indicated that the N-1 nitrogen of the imidazo[1,2-a]pyridine scaffold forms a crucial hydrogen bond with Asp-1222 in the active site. nih.gov Furthermore, the imidazo[1,2-a]pyridine core can engage in a π–π interaction with Tyr-1230, which is critical for c-Met inhibition. nih.gov The conformational restriction imposed by bulky substituents can significantly affect binding. For example, a bulky C-8 CF3 substituent was unable to enter an inside pocket of the c-Met active site, leading to a loss of inhibitory activity. nih.gov This demonstrates the importance of spatial arrangement and conformational flexibility for optimal biological response.

Strategies for Enhancing Selectivity and Potency through SAR Optimization

A primary goal of SAR studies is to devise strategies for improving the selectivity and potency of drug candidates. In the development of imidazo[1,2-a]pyridine derivatives, several approaches have proven effective.

Bioisosteric Replacement: This strategy involves substituting a functional group with another that has similar physical or chemical properties to enhance a desired biological activity. This approach was successfully used in the design of novel c-Met inhibitors, leading to the identification of a potent and selective inhibitor. nih.gov

Systematic Variation of Substituents: A systematic exploration of different substituents at various positions of the scaffold allows for the fine-tuning of activity. For antimicrobial agents, the activity of synthesized derivatives was found to be influenced by the nature of the group on the phenyl ring at the C-2 position and the substituent at the C-7 position. researchgate.net

Introduction of Polar Groups: The incorporation of polar groups can improve properties such as solubility and cell permeability, which can translate to enhanced cellular potency. In the case of c-Met inhibitors, the addition of polar groups to a 6-phenyl substituent had a significant positive influence on cellular activity. nih.gov

Through these iterative cycles of design, synthesis, and biological evaluation guided by SAR principles, researchers can optimize the imidazo[1,2-a]pyridine scaffold to develop highly potent and selective therapeutic agents.

Pharmacological Applications and Biological Activities of Imidazo 1,2 a Pyridin 6 Amine Derivatives

Antimicrobial Activities

Imidazo[1,2-a]pyridine (B132010) derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and notably, potent antituberculosis effects. researchgate.netresearchgate.net The versatility of this chemical scaffold allows for the development of compounds with significant efficacy against various microbial strains, including those resistant to existing drugs.

Several studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as effective antibacterial agents against both Gram-positive and Gram-negative bacteria. researchgate.netjst.go.jp For instance, a series of imine derivatives of imidazo[1,2-a]pyridine demonstrated promising in vitro activity against bacteria such as Staphylococcus aureus and Escherichia coli. researchgate.net The antibacterial action of these compounds is often influenced by the nature and position of substituents on the imidazo[1,2-a]pyridine core. researchgate.netnajah.edu Research has shown that specific structural modifications can lead to compounds with remarkable inhibitory activity against a range of bacterial strains. researchgate.net For example, certain 3-amino-6-fluoroimidazo[1,2-a]pyridine derivatives have shown significant efficacy, with some compounds exhibiting lower minimum inhibitory concentrations (MIC) against E. coli and S. epidermis than the standard antibiotic Gentamicin. najah.edu

Below is a table summarizing the antibacterial activity of selected Imidazo[1,2-a]pyridine derivatives.

CompoundBacterial StrainActivity (MIC in µg/mL)
Compound 91 (a 3-amino-6-fluoroimidazo[1,2-a]pyridine derivative)E. coli15.625
Compound 89 (a 3-amino-6-fluoroimidazo[1,2-a]pyridine derivative)E. coli62.5
Compound 89 (a 3-amino-6-fluoroimidazo[1,2-a]pyridine derivative)S. epidermis62.5
Compound 85 (a 3-amino-6-fluoroimidazo[1,2-a]pyridine derivative)S. epidermis62.5

The antifungal potential of imidazo[1,2-a]pyridine derivatives has also been an area of active investigation. Studies have shown that these compounds can be effective against various fungal pathogens, including Candida albicans, Saccharomyces cerevisiae, and Aspergillus brasiliensis. researchgate.nettsijournals.comnih.gov For example, a series of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives were synthesized and tested against a resistant strain of Candida albicans, with some compounds showing significant activity with minimum inhibitory concentrations (MICs) below 300 μmol/L. scirp.org Another study on imidazo[1,2-a]pyrazine-based thiosemicarbazones and thiazolidinediones demonstrated antifungal activity against pathogenic Sporothrix species. nih.gov The antifungal efficacy is often linked to the specific substitutions on the imidazo[1,2-a]pyridine ring system. nih.gov

The following table presents the antifungal activity of representative Imidazo[1,2-a]pyridine derivatives.

CompoundFungal StrainActivity (MIC in µmol/L)
Compound 10a (3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivative)Candida albicans (resistant strain)<300
Compound 10b (3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivative)Candida albicans (resistant strain)<300
Compound 10c (3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivative)Candida albicans (resistant strain)<300
Compound 10i (3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivative)Candida albicans (resistant strain)41.98

Imidazo[1,2-a]pyridine derivatives have emerged as a particularly promising class of antituberculosis agents. nih.govresearchgate.netrsc.org Extensive research has demonstrated their potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. plos.orgresearchgate.netbohrium.com A number of imidazo[1,2-a]pyridine-3-carboxamides have been synthesized and shown to have minimum inhibitory concentrations (MICs) in the sub-micromolar and even nanomolar range against replicating Mtb. acs.orgnih.gov

A critical challenge in tuberculosis treatment is the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. nih.govacs.org Imidazo[1,2-a]pyridine derivatives have shown excellent potency against these resistant strains. nih.govplos.orgacs.org For example, the clinical candidate Q203 (Telacebec), an imidazo[1,2-a]pyridine amide, has demonstrated activity against MDR- and XDR-TB. nih.govacs.org Studies on imidazo[1,2-a]pyridine-3-carboxamides have revealed compounds with impressive activity against MDR and XDR Mtb strains, with some surpassing the potency of other clinical candidates. nih.govnih.gov This suggests that these compounds act on novel targets within the bacterium, circumventing existing resistance mechanisms. nih.gov

The table below showcases the activity of selected Imidazo[1,2-a]pyridine derivatives against drug-resistant M. tuberculosis.

CompoundTB StrainActivity (MIC90 in µM)
Compound 4 (an imidazo[1,2-a]pyridine-3-carboxamide)MDR and XDR Mtb strains≤0.03–0.8
Compound 18 (an imidazo[1,2-a]pyridine-3-carboxamide)MDR and XDR Mtb strainsPotency surpassed clinical candidate PA-824 by nearly 10-fold
Q203 (Telacebec)MDR- and XDR-TBActive

The potent antitubercular activity of imidazo[1,2-a]pyridine derivatives is attributed to their ability to inhibit essential cellular processes in M. tuberculosis, primarily targeting energy metabolism. nih.gov Two key mechanisms of action have been identified: the inhibition of the cytochrome bcc complex (QcrB) and the inhibition of ATP synthase.

QcrB Inhibition: Several imidazo[1,2-a]pyridine derivatives, including the clinical candidate Q203, have been identified as inhibitors of QcrB, a subunit of the cytochrome bcc-aa3 supercomplex in the electron transport chain of M. tuberculosis. nih.govplos.orgresearchgate.netbohrium.com By targeting QcrB, these compounds disrupt the oxidative phosphorylation pathway, which is crucial for generating ATP, the primary energy currency of the cell. nih.gov This disruption of energy production ultimately leads to bacterial cell death. Spontaneous resistant mutants to certain imidazo[1,2-a]pyridine inhibitors have shown mutations in the qcrB gene, further confirming it as the target. plos.orgresearchgate.net

ATP Synthase Inhibition: Another class of imidazo[1,2-a]pyridine derivatives, specifically imidazo[1,2-a]pyridine ethers (IPEs) and squaramides (SQAs), have been found to be potent inhibitors of mycobacterial ATP synthesis. nih.govacs.orgresearchgate.net The approval of bedaquiline, an ATP synthase inhibitor, has validated this enzyme as a key target for anti-TB drug development. nih.govacs.org While some imidazo[1,2-a]pyridine derivatives target the cytochrome c oxidase, others, like the squaramides, directly inhibit the ATP synthase enzyme at a site distinct from that of bedaquiline. nih.govresearchgate.net

Antituberculosis Agents

Anticancer and Antitumor Properties

Imidazo[1,2-a]pyridine derivatives have garnered significant interest for their potential as anticancer and antitumor agents. researchgate.netsysrevpharm.org Various in-vitro studies have demonstrated their therapeutic effects against a range of cancer cell lines, including breast, lung, neuroblastoma, leukemia, and cervical cancer. researchgate.netnih.govwaocp.org The anticancer activity of these compounds is often attributed to their ability to interfere with key molecular pathways involved in cancer cell proliferation, survival, and migration. researchgate.netsysrevpharm.orgnih.gov

One of the primary mechanisms through which imidazo[1,2-a]pyridine derivatives exert their anticancer effects is through the inhibition of signaling pathways that are often hyperactivated in cancer, such as the PI3K/Akt pathway. researchgate.netnih.gov For instance, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed as PI3Kα inhibitors and showed submicromolar inhibitory activity against various tumor cell lines. nih.gov The most potent compound in this series, 13k, exhibited IC50 values ranging from 0.09 µM to 0.43 µM and induced cell cycle arrest and apoptosis in HCC827 human non-small cell lung cancer cells. nih.gov

Other mechanisms of anticancer action for imidazo[1,2-a]pyridine derivatives include the inhibition of tubulin polymerization, cyclin-dependent kinases (CDKs), and other key proteins involved in cell division and growth. researchgate.net Some derivatives have also been developed as covalent inhibitors targeting specific mutations in cancer-related proteins, such as KRAS G12C. rsc.org Furthermore, certain novel imidazo[1,2-a]pyridine compounds have been shown to have a strong cytotoxic impact on breast cancer cells, causing cell cycle arrest by increasing the levels of p53 and p21. waocp.org

The table below summarizes the anticancer activity of selected Imidazo[1,2-a]pyridine derivatives against various cancer cell lines.

CompoundCancer Cell LineActivity (IC50)
Compound 13k (a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative)HCC827 (human non-small cell lung cancer)0.09 µM
Compound 13k (a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative)A549 (human non-small cell lung cancer)0.43 µM
Compound 13k (a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative)SH-SY5Y (human neuroblastoma)0.25 µM
Compound 13k (a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative)HEL (human erythroid and leukocyte leukaemia)0.14 µM
Compound 13k (a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative)MCF-7 (human breast cancer)0.31 µM
IP-5 (a novel imidazo[1,2-a]pyridine compound)HCC1937 (breast cancer)45 µM
IP-6 (a novel imidazo[1,2-a]pyridine compound)HCC1937 (breast cancer)47.7 µM
IP-7 (a novel imidazo[1,2-a]pyridine compound)HCC1937 (breast cancer)79.6 µM

Antiviral Activities

Beyond their anticancer properties, imidazo[1,2-a]pyridine derivatives have emerged as a promising class of antiviral agents, with activity reported against several significant human pathogens. nih.govrjraap.comnih.gov

In the context of the COVID-19 pandemic, research has focused on identifying inhibitors of SARS-CoV-2 entry into host cells. A series of novel imidazo[1,2-a]pyrimidine (B1208166) Schiff base derivatives were designed and studied for their potential to act as dual inhibitors of human angiotensin-converting enzyme 2 (hACE2) and the viral spike protein. nih.govresearchgate.netnih.gov Molecular docking studies revealed that the top-scoring compound exhibited a strong binding affinity to both ACE2 (-9.1 kcal/mol) and the spike protein (-7.3 kcal/mol). nih.govresearchgate.net These findings suggest that these derivatives could potentially function as effective entry inhibitors, preventing the virus from infecting human cells. nih.govresearchgate.net

Imidazo[1,2-a]pyridine derivatives have also been investigated for their activity against the Human Immunodeficiency Virus (HIV). nih.govcsir.co.zarsc.orgdntb.gov.ua Certain substituted imidazo[1,2-a]pyridines have been identified as allosteric inhibitors of HIV-1 reverse transcriptase (RT), a crucial enzyme for viral replication. researchgate.net A library of these compounds was synthesized, and a subset demonstrated good inhibitory activity in both enzymatic and whole-cell assays. researchgate.net

Specifically, a series of Imidazo[1,2-a]pyridine-Schiff base derivatives were evaluated for their in vitro antiviral activity against HIV-1 and HIV-2 in MT-4 cells. nih.govrsc.org Compound 4a from this series displayed EC50 values of 82.02 µg/ml against HIV-1 and 47.72 µg/ml against HIV-2. rsc.org Molecular docking studies indicated that these compounds interact with HIV-1 reverse transcriptase. nih.govrsc.org

The anti-HIV activity of a selected derivative is summarized in the table below.

CompoundVirus StrainEC50 (µg/ml)TargetReference
4a HIV-182.02Reverse Transcriptase rsc.org
4a HIV-247.72Reverse Transcriptase rsc.org

Other Significant Biological Activities

In addition to their well-documented anticancer and antiviral effects, imidazo[1,2-a]pyridine derivatives possess a range of other notable biological activities. These include anti-inflammatory, antibacterial, antifungal, and antiprotozoal properties. rjraap.com

A novel synthetic imidazo[1,2-a]pyridine derivative, MIA , has been shown to reduce inflammatory cytokines in breast and ovarian cancer cell lines. nih.gov This anti-inflammatory effect was found to be enhanced when co-administered with curcumin. nih.gov The mechanism of action involves the modulation of the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov

Furthermore, various derivatives of the imidazo[1,2-a]pyridine scaffold have been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. rjraap.com Some compounds have also shown potential as antiprotozoal agents, for instance, against Leishmania donovani, by inducing oxidative stress and apoptosis-like cell death in the parasites. tezu.ernet.in

Anti-inflammatory and Analgesic Effects

Derivatives of imidazo[1,2-a]pyridine have demonstrated notable anti-inflammatory and analgesic properties. nih.govacs.org These compounds are recognized for their potential to interfere with inflammatory pathways. uv.es One study focused on a novel synthetic derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine-3-amine (MIA), which showed anti-inflammatory activity by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. nih.gov

Research into new imidazo[1,2-a]pyridine derivatives as selective Cyclooxygenase-2 (COX-2) inhibitors has also yielded promising results. The majority of the tested compounds in one study exhibited significant and specific inhibitory effects on COX-2. rjpbr.com The most potent compounds, including derivative 5j (3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine), demonstrated notable in vivo analgesic activity, which was attributed to the inhibition of the cyclooxygenase enzyme. rjpbr.com The anti-inflammatory properties of these derivatives make them subjects of interest for applications in biomedicine and pharmaceuticals. uv.es

Table 1: Selected Imidazo[1,2-a]pyridine Derivatives with Anti-inflammatory and Analgesic Activity

CompoundTarget/MechanismObserved EffectReference
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine-3-amine (MIA)STAT3/NF-κB/iNOS/COX-2 pathwayAnti-inflammatory nih.gov
3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (5j )COX-2 InhibitionAnalgesic rjpbr.com
Derivative 5e COX-2 InhibitionPotent COX-2 inhibition (IC50 = 0.05 µM) rjpbr.com
Derivative 5f COX-2 InhibitionPotent COX-2 inhibition (IC50 = 0.05 µM) rjpbr.com
Derivative 5i COX-2 InhibitionHighest selectivity for COX-2 rjpbr.com

Anticonvulsant and Anxiolytic Properties

The imidazo[1,2-a]pyridine scaffold is a core component of several therapeutic agents, including the anxiolytic drug alpidem. chemmethod.comnih.gov This has spurred research into new derivatives for their potential anticonvulsant and anxiolytic effects. rjraap.com

A study involving the synthesis of new imidazo[1,2-a]pyridines carrying active pharmacophores identified compounds with significant anticonvulsant potential. nitk.ac.in The preliminary screening was conducted using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) methods. Compounds 6e and 6f , which feature an electron-rich aryl substituent at position-2 and a tolyl-substituted oxazolone (B7731731) moiety at position-3, showed activity comparable to the standard drug diazepam. nitk.ac.in These compounds were particularly effective in the scPTZ model, suggesting they can raise the seizure threshold, and were found to be non-toxic in the rotarod test at the tested doses. nitk.ac.in

Further studies have evaluated the anti-anxiety profiles of various imidazo[1,2-a]pyridine derivatives. researchgate.net These investigations confirm the potential of this chemical class to yield new therapeutic agents for neurological disorders. nih.govnih.gov

Table 2: Anticonvulsant Activity of Selected Imidazo[1,2-a]pyridine Derivatives

CompoundKey Structural FeaturesScreening MethodOutcomeReference
6e Electron-rich aryl at C2, tolyl-substituted oxazolone at C3MES, scPTZActivity comparable to diazepam nitk.ac.in
6f Electron-rich aryl at C2, tolyl-substituted oxazolone at C3MES, scPTZActivity comparable to diazepam nitk.ac.in

Antiprotozoal and Antileishmanial Activities

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of compounds in the search for new antiprotozoal and particularly antileishmanial agents. nih.govnih.gov Several studies have highlighted the potential of this scaffold to mitigate parasitic infections like leishmaniasis. tezu.ernet.in

One study investigated five imidazo[1,2-a]pyridine-2-amino-4H-pyran derivatives (IMPA-2, -5, -6, -8, and -12) for their cytotoxicity against Leishmania donovani promastigotes. tezu.ernet.in All tested compounds showed a dose-dependent reduction in parasite viability. Specifically, IMPA-2 and IMPA-12 demonstrated significant anti-leishmanial activity and induced apoptosis-like cell death and oxidative stress in the parasites, with minimal cytotoxicity against human THP-1 macrophage cells. tezu.ernet.in

Other research has identified different substituted imidazo[1,2-a]pyridines with potent activity. For instance, 6,8-dibromo-3-nitro-2-phenyl sulfonyl methyl imidazo[1,2-a]-pyridine showed better activity against L. donovani promastigotes than the existing drugs miltefosine (B1683995) and pentamidine. nih.gov Similarly, a 2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine analog was found to be the most potent against the amastigote stage of Leishmania major. nih.gov Another study synthesized novel 1,2,3-triazole analogues of imidazo-[1,2-a]-pyridine-3-carboxamides and screened them against L. major, identifying several compounds with significant activity. nih.govresearchgate.net

Table 3: Antileishmanial Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/Derivative SeriesParasite SpeciesTarget StageKey FindingReference
IMPA-2Leishmania donovaniPromastigoteIC50 = 7.03 ±0.84 µM; induces apoptosis tezu.ernet.in
IMPA-5Leishmania donovaniPromastigoteIC50 = 5.013 ± 0.70 µM tezu.ernet.in
IMPA-12Leishmania donovaniPromastigoteIC50 = 5.58 ± 0.74 µM; induces apoptosis tezu.ernet.in
6,8-dibromo-3-nitro-2-phenyl sulfonyl methyl imidazo[1,2-a]-pyridineLeishmania donovaniPromastigoteMore active than miltefosine and pentamidine nih.gov
2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridineLeishmania majorAmastigoteIC50 = 4 μM nih.gov
Imidazo-[1,2-a]-pyridine-3-carboxamides (triazole analogues)Leishmania majorPromastigoteSeveral compounds showed significant activity nih.gov

Bradycardic Activity and Cardiovascular Effects

Certain derivatives of imidazo[1,2-a]pyridine have been investigated for their effects on the cardiovascular system, leading to the discovery of novel bradycardic agents. nih.govjst.go.jp These studies were prompted by structural modifications of the cardiotonic agent loprinone. nih.gov

Research has shown that introducing alkyl-oxy, -thio, and -amino groups at the 2-position of the pyridine (B92270) ring of a 5-imidazo[1,2-a]pyridin-6-ylpyridine derivative produced bradycardic activity, which is the slowing of the heart rate, without significantly affecting blood pressure or myocardial contractility. nih.gov Aryloxy analogues also demonstrated the ability to decrease heart rate. nih.govjst.go.jp The activity was enhanced in compounds with an electron-withdrawing group at the ortho position of the phenyl ring. The proposed mechanism for this bradycardic effect is a direct action on the sinus node. nih.gov

Furthermore, the compound 1,2-dihydro-6-methyl-2-oxo-5-(imidazo[1,2-a]pyridin-6-yl)-3-pyridine carbonitrile hydrochloride monohydrate (E-1020) has been identified as an effective cardiotonic agent with vasodilating properties. nih.gov In studies on dogs, E-1020 increased cardiac contractility and cardiac index while decreasing systemic vascular resistance. nih.gov These findings suggest its potential utility in treating congestive heart failure. nih.gov

Aldehyde Dehydrogenase Inhibition

Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of aldehyde dehydrogenase (ALDH), particularly the ALDH1A isoform family, which is implicated in cancer cell vitality. nih.govresearchgate.net Targeting these enzymes represents a promising strategy for cancer treatment, especially for cancers with stem-like cells such as glioblastoma multiforme (GBM). uniupo.itnih.gov

A novel series of 2,6-diphenyl-imidazo[1,2-a]pyridine derivatives were developed as ALDH inhibitors to target glioma stem-like cells. nih.gov Through structure-based optimization, researchers were able to modulate the functional profile of these compounds to achieve selectivity for either the ALDH1A1 or ALDH1A3 isoenzyme. nih.gov In-depth biochemical investigation of the most effective derivatives, 3c and 3f , revealed a fully competitive inhibitory profile. nih.gov Representative examples of these ALDH1A3 inhibitors showed antiproliferative efficacy in the nanomolar to picomolar range against patient-derived GBM stem-like cells. nih.govunipi.it These findings establish these compounds as promising prototypes for developing new cancer therapies. researchgate.netuniupo.it

Table 4: ALDH Inhibitory Activity of Selected Imidazo[1,2-a]pyridine Derivatives

CompoundTarget EnzymeInhibitory ProfileSignificanceReference
3c ALDH1A FamilyFully competitiveEffective ALDH inhibitor nih.gov
3f ALDH1A FamilyFully competitiveEffective ALDH inhibitor nih.gov
GA11ALDH1A3CompetitiveLead compound for optimization nih.gov
6-substituted-imidazo[1,2-a] pyridine derivativesALDH1A1, ALDH1A3Gene expression inhibitionInhibited proliferation of cancer cell lines researchgate.net

Potential Phytotoxic Effects

The biological activities of imidazo[1,2-a]pyridine derivatives extend to the field of agriculture, where they have been evaluated for phytotoxicity and potential use as herbicides. nih.govacs.org A study synthesized several (amino)imidazo[1,2-a]pyridines and evaluated their effects on the growth of wheat coleoptiles and various agricultural seeds. nih.gov

The structure-activity relationship established from these bioassays indicated that the presence of halogen groups at the ortho position of an attached aromatic ring, combined with a cyclohexylamine (B46788) group, was important for greater phytotoxic activity. nih.gov The most susceptible seed in germination and growth bioassays was Allium cepa (onion), with root and shoot lengths being the most affected parameters. nih.govacs.org The most active compound was further tested against the weeds Bidens pilosa, Urochloa decumbens, and Panicum maximum under hydroponic conditions, where it showed promising results, primarily by inhibiting root growth. nih.gov These findings suggest that imidazo[1,2-a]pyridine derivatives are a promising starting point for the development of new herbicides. acs.org

Computational and in Silico Studies of Imidazo 1,2 a Pyridin 6 Amine

Molecular Docking Investigations to Elucidate Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Imidazo[1,2-a]pyridine (B132010) derivatives, docking studies have been instrumental in understanding their binding modes within the active sites of various protein targets.

Derivatives of the Imidazo[1,2-a]pyridine scaffold have been widely investigated for their therapeutic potential, with molecular docking simulations playing a key role in elucidating their mechanism of action. nih.gov For instance, studies on 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives identified them as potent inhibitors of PI3Kα, a key enzyme in cancer progression. mdpi.comnih.gov Docking simulations revealed that these compounds effectively engage the ATP-binding pocket of PI3Kα. mdpi.com

Key interactions observed include the formation of hydrogen bonds with crucial amino acid residues such as Lys802 and Gln859. Additionally, various hydrophobic interactions, including van der Waals forces, pi-pi T-shaped interactions, and pi-sulfur interactions, contribute to the stable binding of these ligands. mdpi.com One notable compound, 13k, demonstrated a pi-alkyl interaction with Leu807, further anchoring it within the active site. mdpi.com Similarly, docking studies of other imidazo[1,2-a]pyridine hybrids against human LTA4H have shown strong binding affinities, with some compounds exhibiting better scores than the original ligand. chemmethod.com These computational predictions are crucial for the rational design of new derivatives with enhanced inhibitory activity. nih.govresearchgate.net

Table 1: Molecular Docking Interactions of Imidazo[1,2-a]pyridine Derivative 13k with PI3Kα
Interaction TypeInteracting Residues
Hydrogen BondsLys802, Gln859
Hydrophobic Interactionsvan der Waals, pi-pi T-shaped, pi-sulfur
Pi-Alkyl InteractionLeu807

Molecular Dynamics Simulations for Conformational Stability and Binding Mechanisms

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-protein interactions and the conformational stability of the resulting complex over time. These simulations have been applied to imidazo[1,2-a]pyridine derivatives to validate docking results and explore their binding mechanisms in a simulated physiological environment. scielo.br

For example, MD simulations have been used to study a novel Imidazo[1,2-a]pyridine derivative as a potential inhibitor of KRASG12D, a protein implicated in many cancers. nih.gov These simulations showed that the compound could effectively induce a stable, low-energy conformation in the protein. The study revealed significant conformational shifts in the Switch-I and Switch-II regions of KRASG12D, mimicking an inactive state of the protein. nih.gov This demonstrates the power of MD simulations in revealing the atomistic details of the inhibitory mechanism.

Furthermore, MD simulations, in conjunction with binding free energy calculations, have helped confirm the stability of the interactions between imidazo[1,2-a]pyrimidine (B1208166) derivatives and their target receptors, suggesting them as ideal candidates for further development. semanticscholar.org

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate various molecular properties of imidazo[1,2-a]pyridine derivatives, such as optimized geometry, vibrational frequencies, and electronic properties. scirp.orgresearchgate.net Time-Dependent DFT (TD-DFT) is an extension used to study excited-state properties and predict electronic absorption spectra. nih.govresearchgate.net

DFT calculations, often at the B3LYP/6-311G++(d,p) level of theory, have been used to investigate the chemical reactivity parameters of newly synthesized imidazo[1,2-a]pyridine derivatives. acs.org These studies provide insights into the molecular nature and behavior of these compounds. acs.org TD-DFT studies have been employed to understand the photophysical properties of imidazo[1,2-a]pyridine-based dyes, which is crucial for their application in materials science. tandfonline.comresearchgate.net

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical in drug design for understanding chemical reactivity. acs.org A high HOMO energy indicates a molecule's ability to donate electrons, while a low LUMO energy suggests an ability to accept electrons. scirp.org

For imidazo[1,2-a]pyridine derivatives, FMO analysis has been used to determine the HOMO-LUMO energy gap (ΔE). scirp.orgacs.org A large energy gap implies high stability and low reactivity, whereas a small energy gap suggests higher reactivity. This analysis helps in predicting the kinetic stability of the molecules and their potential to interact with biological targets. nih.gov

Table 2: Key Parameters from Frontier Molecular Orbital (FMO) Analysis
ParameterSignificance
HOMO EnergyElectron-donating ability
LUMO EnergyElectron-accepting ability
Energy Gap (ΔE)Chemical reactivity and kinetic stability

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. scirp.org The MEP map displays regions of negative potential (red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and susceptible to nucleophilic attack.

In studies of imidazo[1,2-a]pyridine derivatives, MEP analysis has revealed that nitrogen atoms within the heterocyclic system are typically the most electronegative regions, making them likely sites for interactions with electrophiles. scirp.orgnih.gov This information is crucial for understanding intermolecular interactions, particularly in the context of ligand-receptor binding. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analyses are used to study non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, which are critical for molecular stability and ligand-protein binding. nih.gov

In Silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

In silico prediction of ADMET properties is a critical step in the early stages of drug development to assess the pharmacokinetic and safety profiles of potential drug candidates. Various computational models are used to evaluate properties like drug-likeness, absorption levels, and potential toxicity. acs.org

For various series of imidazo[1,2-a]pyridine derivatives, ADMET predictions have been performed to evaluate their drug-like characteristics. amazonaws.com These studies often involve assessing compliance with Lipinski's Rule of Five, which predicts oral bioavailability. acs.org Additionally, parameters such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for hepatotoxicity or carcinogenicity are evaluated. nih.govamazonaws.com For example, studies on certain imidazo[1,2-a]pyridine-3-carboxamides showed they possessed favorable bioavailability and were predicted to be non-toxic, highlighting their potential as promising anti-tubercular agents. amazonaws.com These in silico assessments help to prioritize compounds with favorable ADMET profiles for further experimental validation. semanticscholar.org

Table 3: Common In Silico ADMET Parameters for Imidazo[1,2-a]pyridine Derivatives
ParameterDescription
Lipinski's Rule of FivePredicts drug-likeness and oral bioavailability.
Human Intestinal Absorption (HIA)Predicts the extent of absorption from the gut.
Blood-Brain Barrier (BBB) PenetrationPredicts the ability of the compound to cross into the central nervous system.
CYP2D6 InhibitionPredicts potential for drug-drug interactions.
HepatotoxicityPredicts the potential to cause liver damage.
Carcinogenicity/MutagenicityPredicts the potential to cause cancer or genetic mutations.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Computational approaches, particularly pharmacophore modeling and virtual screening, have become indispensable tools in the rational design and discovery of novel ligands based on the imidazo[1,2-a]pyridine scaffold. These in silico techniques allow for the efficient exploration of vast chemical space to identify molecules with a high probability of biological activity, thereby accelerating the drug discovery process.

Pharmacophore Hypothesis Generation:

Pharmacophore modeling aims to define the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model then serves as a 3D query for searching compound libraries.

A notable example involves the development of a common pharmacophore hypothesis for imidazo[1,2-a]pyridine-3-carboxamide analogues as antimycobacterial agents. openpharmaceuticalsciencesjournal.comresearchgate.net Using the PHASE drug design software, a five-featured pharmacophore model, designated HHPRR, was generated. openpharmaceuticalsciencesjournal.com This model delineates the crucial structural requirements for activity against Mycobacterium tuberculosis.

Table 1: Features of the HHPRR Pharmacophore Model for Antimycobacterial Imidazo[1,2-a]pyridine Analogues openpharmaceuticalsciencesjournal.com

Feature ID Feature Type Description
H1 Hydrophobic A region favorable for non-polar interactions.
H2 Hydrophobic A second distinct region for non-polar interactions.
P1 Positive Ionizable A feature representing a positively charged group, crucial for electrostatic interactions.
R1 Aromatic Ring An aromatic ring system contributing to binding, likely through π-π stacking.

Similarly, studies on imidazo[1,2-a]pyridine derivatives as positive allosteric modulators (PAMs) of the α1-GABAA receptor have identified three key pharmacophores essential for bioactivity: the imidazopyridine core, an amide moiety, and an aromatic ring. mdpi.comresearchgate.net These features serve as hydrogen bond donors or acceptors and engage in crucial interactions within the receptor's binding pocket. mdpi.com

Virtual Screening for Hit Identification and Expansion:

Virtual screening utilizes computational methods to screen large libraries of compounds against a biological target. This can be ligand-based, using a pharmacophore model, or structure-based, involving molecular docking into the target's active site.

An innovative, pre-competitive virtual screening collaboration was successfully employed to explore an imidazo[1,2-a]pyridine screening hit for visceral leishmaniasis. nih.govrsc.orgnih.gov The in silico probing of five proprietary pharmaceutical company libraries enabled the rapid expansion of the initial hit chemotype. nih.govgriffith.edu.au This approach not only validated the core structure but also led to the identification of derivatives with improved antiparasitic activity and selectivity. nih.govresearchgate.net The screening highlighted that substitutions at positions 2, 3, 6, 7, and 8 of the imidazo[1,2-a]pyridine core were tolerated while retaining anti-leishmanial activity. nih.gov

In another application, a pharmacophore fusion strategy was used to design novel anticancer agents. nih.govnih.gov Based on the structure-activity relationships (SAR) of known PI3Kα inhibitors, the imidazo[1,2-a]pyridine scaffold was identified as a key pharmacodynamic group and was introduced at the 6-position of a 4-aminoquinazoline scaffold. nih.gov This computational design strategy led to the synthesis of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, with compound 13k emerging as a potent PI3Kα inhibitor with an IC50 value of 1.94 nM. nih.govnih.gov

Molecular docking is another widely used virtual screening technique for this scaffold. nih.gov Derivatives of imidazo[1,2-a]pyridin-3-yl have been screened against multiple targets, including human farnesyl diphosphate synthase, phosphodiesterase 3B, GABAa, and CXCR4, to predict their binding affinities and selectivity. acs.org Furthermore, docking studies of newly synthesized imidazo[1,2-a]pyridine hybrids against the human LTA4H protein (PDB: 3U9W) were used to assess their anticancer potential, with some hybrids showing stronger binding affinity than the original ligand. chemmethod.com

The outcomes of these computational studies are summarized below:

Table 2: Examples of Pharmacophore Modeling and Virtual Screening of Imidazo[1,2-a]pyridine Derivatives

Study Area Target/Application Computational Method Key Findings Reference
Antimycobacterial Agents Mycobacterium tuberculosis Ligand-based Pharmacophore Modeling (PHASE) Generation of a five-featured (HHPRR) pharmacophore hypothesis. openpharmaceuticalsciencesjournal.comresearchgate.net
Antiprotozoal Agents Visceral Leishmaniasis Collaborative Virtual Screening Rapid expansion of hit chemotype; identified tolerated substitution points (positions 2, 3, 6, 7, 8). nih.govgriffith.edu.au
Antipsychotic Agents α1-GABAA Receptor PAMs Pharmacophore Modeling, Molecular Docking Identification of essential pharmacophores (imidazopyridine, amide, aromatic ring); screening of novel hits. mdpi.comnih.gov
Anticancer Agents PI3Kα Inhibition Pharmacophore Fusion Strategy, SAR Design of potent 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives (e.g., compound 13k). nih.govnih.gov

These examples underscore the power of pharmacophore modeling and virtual screening to thoroughly investigate structure-activity relationships and guide the design of novel, potent, and selective ligands based on the imidazo[1,2-a]pyridine-6-amine and related structures. nih.gov

Future Directions and Therapeutic Potential

Design and Synthesis of Next-Generation Imidazo[1,2-a]pyridin-6-amine Analogues

The design and synthesis of novel this compound analogues are driven by the quest for enhanced potency, selectivity, and improved pharmacokinetic profiles. rsc.orgacs.org A key strategy involves the modification of substituents at various positions of the imidazo[1,2-a]pyridine (B132010) core.

One successful approach has been the introduction of a quinazoline (B50416) moiety at the 6-position of the imidazo[1,2-a]pyridine ring. nih.govsemanticscholar.org This has led to the development of potent inhibitors of phosphatidylinositol 3-kinase alpha (PI3Kα), a crucial enzyme in cancer signaling pathways. nih.govsemanticscholar.org The synthesis of these derivatives typically involves a multi-step process, starting with a 6-iodoquinazoline (B1454157) which is then coupled with an appropriately substituted imidazo[1,2-a]pyridine precursor. nih.gov Further optimization of these analogues can be achieved by modifying the substituents on the quinazoline ring. nih.gov

Another promising avenue is the development of covalent inhibitors. By incorporating a reactive "warhead" into the this compound scaffold, researchers have created compounds that can form a permanent bond with their biological target. rsc.org This strategy has been successfully employed to develop inhibitors of KRAS G12C, a mutated protein found in several difficult-to-treat cancers. rsc.org The synthesis of these covalent inhibitors can be facilitated by multicomponent reactions like the Groebke–Blackburn–Bienaymè (GBB) reaction. rsc.org

Furthermore, the synthesis of 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids has been explored for targeting Rab geranylgeranyl transferase (RGGT), an enzyme involved in protein prenylation, a process critical for the function of many proteins implicated in cancer.

The general synthetic strategies for creating diverse libraries of imidazo[1,2-a]pyridine derivatives often involve condensation reactions between 2-aminopyridines and α-halocarbonyl compounds, aldehydes, or alkynes. rsc.orgnih.govacs.orgnih.gov These methods provide a versatile platform for introducing a wide range of functional groups at different positions of the scaffold, enabling extensive structure-activity relationship (SAR) studies.

Table 1: Examples of Synthesized this compound Analogues and their Biological Activities

Compound IDModificationBiological TargetActivityReference
13k 6-(4-((4-(dimethylamino)but-2-yn-1-yl)oxy)quinazolin-6-yl)imidazo[1,2-a]pyridinePI3KαIC50 = 1.94 nM nih.gov
I-11 Covalent inhibitor with acrylamide (B121943) warheadKRAS G12CPotent anticancer agent rsc.org
Volitinib (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H- nih.govsigmaaldrich.comnih.govtriazolo[4,5-b]pyrazinec-MetPotent and selective inhibitor rsc.org

Exploration of Novel Biological Targets for this compound Derivatives

The therapeutic potential of this compound derivatives extends beyond their established targets. Ongoing research is focused on identifying and validating novel biological targets for this versatile scaffold.

Kinase Inhibition: A significant area of exploration is the inhibition of various protein kinases involved in cancer and other diseases. As previously mentioned, derivatives have shown potent activity against PI3Kα . nih.govsemanticscholar.org Additionally, the imidazo[1,2-a]pyridine scaffold has been utilized to develop inhibitors of other key kinases, including:

c-Met and VEGFR2: Dual inhibitors of these receptor tyrosine kinases, which are crucial for tumor growth and angiogenesis, have been designed. nih.gov

Nek2: Potent and selective inhibitors of Nek2, a kinase involved in cell cycle regulation, have been developed with in vivo antitumor activity. nih.gov

PI3K/mTOR: Dual inhibitors targeting both PI3K and mTOR have shown significant tumor growth inhibition in preclinical models. acs.orgnih.gov

HDAC6: Bifunctional inhibitors of HDAC6 with both cardioprotective and antitumor effects are being investigated. nih.gov

Other Enzyme Targets: Beyond kinases, this compound derivatives are being investigated as inhibitors of other enzyme families:

Aldehyde Dehydrogenase (ALDH): Specifically, derivatives targeting ALDH1A3, an enzyme implicated in glioblastoma stem cells, have been synthesized and evaluated. acs.org

Rab Geranylgeranyl Transferase (RGGT): As mentioned earlier, phosphonopropionic acid derivatives are being explored as RGGT inhibitors.

Antimicrobial Targets: The imidazo[1,2-a]pyridine scaffold has also shown promise in the development of antimicrobial agents. rsc.org Derivatives have been found to be potent inhibitors of Mycobacterium tuberculosis, targeting enzymes such as QcrB and ATP synthase. nih.govrsc.org

The exploration of novel targets often involves high-throughput screening of compound libraries against various enzymes and cell lines, followed by medicinal chemistry efforts to optimize the lead compounds for potency and selectivity.

Development of this compound as Probes for Biological Pathways

The inherent fluorescence properties of some imidazo[1,2-a]pyridine derivatives make them excellent candidates for the development of molecular probes to study biological pathways and visualize cellular processes. sigmaaldrich.comnih.govrsc.orgnih.gov

Functionalizing the imidazo[1,2-a]pyridine core with specific recognition moieties allows for the targeted detection of various analytes. For instance, an imidazo[1,2-a]pyridine-functionalized xanthene dye has been developed as a fluorescent probe for the naked-eye detection of mercury ions (Hg2+) in aqueous media and for imaging Hg2+ in living cells. rsc.org Another small-molecule fluorescent probe based on this scaffold, 2-(imidazo[1,2-a]pyridin-2-yl)phenyl acrylate (B77674) (IPPA), has been designed for the sensitive and selective imaging of cysteine in living cells and zebrafish. nih.gov

Furthermore, the development of radiolabeled this compound derivatives holds significant promise for in vivo imaging techniques like Positron Emission Tomography (PET). A carbon-11 (B1219553) labeled derivative has been synthesized as a potential PET probe for imaging PI3K/mTOR expression in cancer, which could be invaluable for diagnosis and monitoring treatment response. nih.gov

The design of these probes often focuses on achieving high sensitivity, selectivity, and photostability, along with low cytotoxicity and good cell permeability. The ability to visualize the distribution and dynamics of specific biomolecules and ions in real-time provides a powerful tool for understanding complex biological systems.

Addressing Challenges in this compound-based Drug Development

Despite their therapeutic promise, the development of this compound-based drugs faces several challenges that need to be addressed. A significant hurdle is the metabolic instability of the imidazo[1,2-a]pyridine scaffold. acs.org The imidazo[1,2-a]pyrimidine (B1208166) moiety, a related scaffold, is known to be rapidly metabolized by aldehyde oxidase (AO), and similar metabolic pathways could affect the pharmacokinetic profile of imidazo[1,2-a]pyridine derivatives. acs.org

Strategies to overcome this challenge include:

Blocking the site of metabolism: Introducing substituents at the positions susceptible to oxidation can prevent metabolic degradation.

Altering the heterocyclic core: Modifying the core structure can reduce its susceptibility to metabolic enzymes.

Another challenge is to achieve a desirable balance between potency, selectivity, and drug-like properties, such as solubility and oral bioavailability. acs.org While potent inhibitors have been developed, further optimization is often required to improve their pharmacokinetic profiles for in vivo efficacy. For example, while some potent anti-tuberculosis imidazo[1,2-a]pyridine-3-carboxamides have been identified, their in vivo pharmacokinetic properties require further improvement. nih.gov

Structure-based drug design and the use of computational models can aid in predicting and mitigating these challenges early in the drug discovery process.

Potential for Combination Therapies Involving this compound Derivatives

The multifaceted biological activities of this compound derivatives make them attractive candidates for combination therapies, a strategy increasingly used to enhance therapeutic efficacy and overcome drug resistance.

One promising approach is the co-administration of an this compound derivative with a natural product. For example, a novel synthetic imidazo[1,2-a]pyridine derivative has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway, and these effects were potentiated when co-administered with curcumin. nih.gov This suggests a synergistic interaction that could be beneficial in the treatment of inflammatory diseases and cancer.

In the context of cancer therapy, combining an this compound-based inhibitor of a specific pathway (e.g., PI3K or c-Met) with conventional chemotherapy or other targeted agents could lead to improved outcomes. For instance, a c-Met inhibitor could be combined with a VEGFR inhibitor to simultaneously target tumor cell proliferation and angiogenesis.

Furthermore, the development of bifunctional molecules, where an this compound derivative is linked to another pharmacophore, represents an innovative approach to combination therapy within a single molecule. The development of HDAC6 inhibitors with both antitumor and cardioprotective effects is an example of this strategy. nih.gov

The rationale for combination therapies is to target multiple signaling pathways or cellular processes simultaneously, thereby reducing the likelihood of resistance development and achieving a more potent therapeutic effect.

Q & A

What are the established synthetic routes for Imidazo[1,2-a]pyridin-6-amine, and how do reaction conditions influence yield and purity?

Basic
The synthesis of this compound typically involves cyclization reactions using precursors like 3-amino-2-formylimidazo[1,2-a]pyridine. Friedländer’s method, employing aldehydes/ketones under acidic or catalytic conditions (e.g., AlCl₃), is a common approach . Alternative routes include iodine-catalyzed cyclization, which avoids harsh reagents and improves selectivity . Reaction optimization (temperature, solvent, catalyst loading) is critical: for example, elevated temperatures (80–120°C) in polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency . Post-synthesis purification via column chromatography or recrystallization ensures >95% purity, validated by ¹H/¹³C NMR .

What spectroscopic and computational methods are recommended for characterizing this compound and its derivatives?

Basic
Characterization relies on ¹H/¹³C NMR to confirm regioselectivity and structural integrity. Key NMR signals include aromatic protons at δ 6.8–8.2 ppm and amine protons at δ 5.5–6.0 ppm . ESI-HRMS (Electrospray Ionization High-Resolution Mass Spectrometry) verifies molecular weight (e.g., m/z 281.1764 for C₁₇H₂₀N₄) . UV-Vis spectroscopy (λₘₐₓ ~362 nm in ethanol) identifies π→π* transitions in the imidazo-pyridine core . For advanced analysis, DFT calculations predict electronic properties (HOMO-LUMO gaps) and optimize geometries, correlating with experimental data .

How can DFT studies resolve contradictions in the electronic behavior of this compound derivatives?

Advanced
Discrepancies in electronic properties (e.g., redox potentials, charge distribution) between derivatives often arise from substituent effects. DFT simulations (B3LYP/6-31G* level) model substituent-induced changes in electron density, explaining variations in reactivity or biological activity . For example, electron-withdrawing groups (NO₂) lower HOMO energy, reducing nucleophilicity, while electron-donating groups (NH₂) enhance it . Cross-validating DFT results with experimental cyclic voltammetry or X-ray crystallography resolves ambiguities .

What strategies reconcile conflicting reports on the biological activity of this compound derivatives?

Advanced
Contradictory bioactivity data (e.g., antimicrobial vs. inactive results) may stem from assay conditions or structural impurities. Standardized bioassays (e.g., MIC testing under fixed pH/temperature) reduce variability . SAR (Structure-Activity Relationship) analysis identifies critical substituents: for instance, benzofuran moieties enhance antimicrobial activity by improving membrane penetration . HPLC-MS confirms compound integrity pre-assay, ruling out degradation artifacts . Comparative studies using isogenic microbial strains or cell lines further isolate structural contributors .

How can reaction conditions be optimized for synthesizing this compound derivatives with high regioselectivity?

Advanced
Regioselectivity challenges in multi-step syntheses are addressed via DoE (Design of Experiments) . For iodine-catalyzed reactions, factors like catalyst loading (5–20 mol%), solvent polarity, and temperature are tested in factorial designs to maximize yield . In situ monitoring (e.g., ReactIR) tracks intermediate formation, enabling real-time adjustments . Machine learning models (via platforms like COMSOL) predict optimal conditions by training on historical reaction data . Post-reaction, 2D NMR (COSY, NOESY) confirms regiochemistry .

What safety protocols are critical when handling this compound in laboratory settings?

Basic
Adhere to Chemical Hygiene Plan guidelines: use fume hoods for synthesis/purification, wear nitrile gloves, and avoid skin contact . Waste disposal follows EPA protocols for nitrogen-containing heterocycles. Pre-lab risk assessments must include reactivity hazards (e.g., exothermic cyclization) . Training on emergency procedures (spill containment, eyewash use) is mandatory, with 100% compliance on safety exams required for lab access .

How do computational tools enhance the design of this compound-based drug candidates?

Advanced
Molecular docking (AutoDock, Schrödinger) screens derivatives against target proteins (e.g., kinase inhibitors), prioritizing synthetically feasible candidates . MD (Molecular Dynamics) simulations assess binding stability under physiological conditions . QSAR models link structural descriptors (logP, polar surface area) to pharmacokinetic properties, guiding lead optimization . For scalability, AI-driven retrosynthesis (e.g., IBM RXN) proposes routes with high atom economy .

What integrated approaches validate reaction mechanisms for this compound formation?

Advanced
Combine isotopic labeling (e.g., ¹⁵N-tracing) with DFT transition-state analysis to map pathways . For example, ¹H-¹⁵N HMBC NMR identifies key intermediates in Friedländer condensations . Kinetic studies (variable-temperature NMR) determine rate laws, while Hammett plots correlate substituent effects with mechanism type (e.g., electrophilic vs. nucleophilic) . Synchrotron-based XAS (X-ray Absorption Spectroscopy) probes catalyst behavior (e.g., AlCl₃ coordination) during cyclization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.